molecular formula C20H23N3O3 B4140841 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide

4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide

Cat. No. B4140841
M. Wt: 353.4 g/mol
InChI Key: MCHIJBLEOSLYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide, also known as AZP-531, is a synthetic small molecule that has been studied for its potential therapeutic effects on metabolic disorders such as obesity and type 2 diabetes. This compound has been shown to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance.

Mechanism of Action

The mechanism of action of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide involves the modulation of various signaling pathways involved in the regulation of appetite and energy balance. Specifically, 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to activate the melanocortin-4 receptor (MC4R), a key regulator of energy balance, and inhibit the activity of ghrelin, a hormone that stimulates appetite.
Biochemical and Physiological Effects:
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to have several biochemical and physiological effects, including reducing food intake, body weight, and improving glucose homeostasis. Additionally, 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide in lab experiments include its ability to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance, as well as its potential therapeutic effects on metabolic disorders such as obesity and type 2 diabetes. The limitations of using 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide in lab experiments include the need for further studies to determine its long-term safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide, including:
1. Further studies to determine the long-term safety and efficacy of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide in humans.
2. Investigation of the potential therapeutic effects of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
3. Development of novel formulations and delivery methods for 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide to improve its pharmacokinetic properties and efficacy.
4. Investigation of the potential synergistic effects of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide with other drugs or compounds for the treatment of metabolic disorders.
5. Exploration of the role of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide in other physiological processes, such as inflammation and immune function.

Scientific Research Applications

4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been extensively studied in preclinical models of obesity and type 2 diabetes. In these studies, 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to reduce food intake, body weight, and improve glucose homeostasis. Furthermore, 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance, including ghrelin, leptin, and neuropeptide Y.

properties

IUPAC Name

4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-21(17-9-5-4-6-10-17)20(24)16-11-12-18(19(15-16)23(25)26)22-13-7-2-3-8-14-22/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHIJBLEOSLYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.